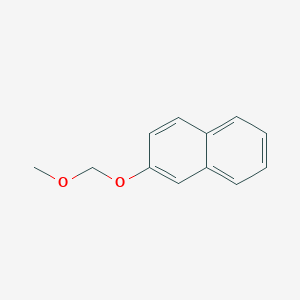

2-(Methoxymethoxy)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-(methoxymethoxy)naphthalene |

InChI |

InChI=1S/C12H12O2/c1-13-9-14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |

InChI Key |

UTDNEXXRMLOWSU-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxymethoxy Naphthalene and Its Functionalized Analogs

Direct Derivatization of Naphthalene (B1677914) Scaffolds

The functionalization of the naphthalene ring is a critical step in the synthesis of 2-(methoxymethoxy)naphthalene derivatives. This can be achieved through various reactions that directly modify the aromatic core.

Electrophilic Aromatic Substitution Approaches for Naphthalene Functionalization

Naphthalene readily undergoes electrophilic aromatic substitution (EAS) reactions, typically favoring the α-position (1-position) due to the greater stability of the resulting carbocation intermediate. pearson.comuomustansiriyah.edu.iqvpscience.org However, functionalization at the β-position (2-position), required for 2-substituted naphthalenes, can be achieved under specific conditions.

Common EAS reactions include:

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) predominantly yields α-nitronaphthalene. vpscience.org

Halogenation: Treatment with bromine (Br₂) in a nonpolar solvent like carbon tetrachloride (CCl₄) results in α-bromonaphthalene. vpscience.org

Friedel-Crafts Acylation: The reaction of naphthalene with an acyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), can be directed to the β-position by using a solvent like nitrobenzene. uomustansiriyah.edu.iq This approach provides a versatile handle for further transformations.

While direct electrophilic substitution at the 2-position of an unsubstituted naphthalene is challenging, the presence of an activating group at the 2-position, such as a hydroxyl group in 2-naphthol (B1666908), directs incoming electrophiles to other positions on the ring.

Nucleophilic Substitution Routes for Ether Formation

A more direct and widely used method for the synthesis of 2-alkoxynaphthalenes, including this compound, is through the nucleophilic substitution of 2-naphthol. The Williamson ether synthesis is a classic and effective method for this transformation. wvu.edu

In this reaction, the hydroxyl group of 2-naphthol is deprotonated by a base to form the more nucleophilic 2-naphthoxide ion. This ion then attacks an electrophilic alkylating agent, in this case, a methoxymethylating agent, in an Sₙ2 reaction to form the desired ether. wvu.eduacs.org The choice of base and solvent significantly influences the reaction's efficiency and the ratio of O-alkylation to C-alkylation. thieme-connect.de For instance, polar aprotic solvents like DMF or DMSO favor O-alkylation. thieme-connect.de

Installation of the Methoxymethoxy Moiety

The methoxymethyl (MOM) group is a common protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward removal. adichemistry.commasterorganicchemistry.com Its installation onto the 2-naphthol scaffold is a crucial step in the synthesis of this compound.

Optimized Conditions for Methoxymethyl Chloride (MOMCl) Reactions

The most common reagent for introducing the MOM group is methoxymethyl chloride (MOMCl). adichemistry.com The reaction is typically carried out by treating the alcohol with MOMCl in the presence of a base. Optimized conditions often involve performing the reaction at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. clockss.org The choice of solvent is also critical, with dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) being frequently used. clockss.orgwikipedia.orgacs.org

Role of Stoichiometry and Reagent Control in MOM Ether Synthesis

Careful control of stoichiometry is essential for efficient MOM ether synthesis. Typically, a slight excess of the MOMCl and the base is used to ensure complete conversion of the starting alcohol. clockss.org For instance, in the synthesis of 1,8-dibromo-2,7-di(methoxymethoxy)naphthalene, approximately 1.1 equivalents of both sodium hydride (NaH) and MOMCl per hydroxyl group were used. acs.org Precise control prevents the formation of byproducts and simplifies purification.

Influence of Base Selection (e.g., NaH, K₂CO₃, DIPEA) on Reaction Efficiency

The choice of base is a critical parameter that significantly impacts the efficiency and selectivity of the MOM protection reaction.

Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is highly effective for deprotonating alcohols to form the corresponding alkoxides. adichemistry.comacs.org It is often used in aprotic solvents like THF or DMF. acs.orgresearchgate.net The reaction with NaH is generally rapid and drives the equilibrium towards the product. acs.org

Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base, K₂CO₃ is a milder alternative to NaH. researchgate.netuni-muenchen.de It is often used in polar aprotic solvents like acetone (B3395972) or DMF and may require heating to achieve reasonable reaction rates. uni-muenchen.denih.gov Its insolubility can facilitate workup through simple filtration. reddit.com

N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic amine base, DIPEA is particularly useful for acid-sensitive substrates. adichemistry.comclockss.orgwikipedia.orgnumberanalytics.com It scavenges the HCl generated during the reaction with MOMCl without promoting side reactions. wikipedia.orgorgsyn.org DIPEA is typically used in solvents like dichloromethane. clockss.orgwikipedia.org

The selection of the base depends on the specific substrate, its functional groups, and the desired reaction conditions. Stronger bases like NaH are often preferred for complete and rapid reactions, while milder bases like K₂CO₃ and DIPEA are employed when substrate sensitivity is a concern. clockss.orgacs.orguni-muenchen.de

Table 1: Comparison of Bases for MOM Ether Synthesis

| Base | Strength | Common Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Hydride (NaH) | Strong | THF, DMF | Highly effective, drives reaction to completion. adichemistry.comacs.org |

| Potassium Carbonate (K₂CO₃) | Weak | Acetone, DMF | Milder conditions, easy removal by filtration. uni-muenchen.dereddit.com |

| DIPEA | Weak | CH₂Cl₂ | Non-nucleophilic, good for acid-sensitive substrates. clockss.orgwikipedia.org |

Multi-Step Synthesis Pathways from Precursors

The creation of this compound and its derivatives from simpler precursors is achieved through carefully designed multi-step reaction sequences. The choice of strategy—convergent or linear—is often dictated by the complexity of the final molecule, with each approach offering distinct advantages. wikipedia.org

A notable example of a convergent strategy is the synthesis of sterically congested 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene, which can be viewed as a highly substituted 1,1'-binaphthyl analog. beilstein-journals.orgnih.gov In this pathway, key fragments are prepared independently and then coupled.

Key steps in this convergent approach include:

Independent Synthesis of Fragments: One key fragment, a benzannulated enediyne, is synthesized from precursors like 1-ethynyl-2-(methoxymethyl)benzene. beilstein-journals.org This involves a sequence of reactions, including Sonogashira coupling and condensation, to build the necessary carbon skeleton. beilstein-journals.org

Fragment Coupling: The independently synthesized fragments are then combined. For instance, a Sonogashira reaction can be used to couple an aryl halide with a terminal alkyne, bringing the major pieces of the molecule together. beilstein-journals.org

Final Cascade Cyclization: The combined fragment is then subjected to a cascade reaction, such as a Schmittel cyclization, which forms the final, complex polycyclic aromatic system in a single operation. beilstein-journals.orgnih.gov

This method highlights the power of convergence, where complex structural motifs are assembled late in the synthesis from advanced, separately prepared intermediates.

Table 1: Example of a Convergent Synthesis Pathway for a Functionalized Analog

| Step | Description | Precursors/Reagents | Purpose |

|---|---|---|---|

| 1 | Fragment Synthesis | 1-ethynyl-2-(methoxymethyl)benzene, 1-iodo-2-[2-(trimethylsilyl)ethynyl]benzene, Pd(PPh₃)₂Cl₂, CuI | Preparation of a key benzannulated enediyne intermediate via Sonogashira coupling. beilstein-journals.org |

| 2 | Fragment Coupling & Reduction | Enediyne intermediate, pivalophenone, triethylsilane | Condensation followed by reduction to form a more complex enediyne structure. beilstein-journals.org |

Linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is formed. wikipedia.org This is the most common and direct approach for preparing this compound itself and many of its simpler functionalized analogs. The core of this synthesis is the protection of a hydroxyl group on a naphthalene ring.

The most straightforward linear synthesis of this compound starts with 2-naphthol. The hydroxyl group is protected using chloromethyl methyl ether (MOM-Cl) in the presence of a base. A similar strategy is used for more complex analogs, such as the synthesis of 1,8-dibromo-2,7-di(methoxymethoxy)naphthalene from 1,8-dibromonaphthalene-2,7-diol. In this case, sodium hydride (NaH) is used as the base to deprotonate the diol, followed by the addition of MOM-Cl. acs.org

Table 2: Examples of Linear Synthesis for this compound Analogs

| Target Compound | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 1,8-Dibromo-2,7-di(methoxymethoxy)naphthalene | 1,8-Dibromonaphthalene-2,7-diol | NaH, MOM-Cl, THF | Not specified | acs.org |

| 2-(Dimethylamino)-8-(methoxymethoxy)naphthalene-1,4-dione | 2-Amino-8-hydroxynaphthalene-1,4-dione | DIPEA, MOM-Cl, CH₂Cl₂ | 84% | clockss.org |

This linear approach can also involve multiple steps to first build a functionalized naphthalene core, which is then protected with the methoxymethyl group in a later step.

Purification Techniques and Yield Optimization in this compound Synthesis

The isolation of pure this compound and its derivatives from reaction mixtures is essential for their use in subsequent synthetic steps and for accurate characterization. Column chromatography is the most widely employed technique, while recrystallization and distillation are used for solid and thermally stable liquid compounds, respectively. Yield optimization is achieved by carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time.

Flash column chromatography using silica (B1680970) gel as the stationary phase is the predominant method for purifying this compound and its analogs. nih.govwvu.edu The choice of the mobile phase (eluent) is critical and is determined by the polarity of the target compound and the impurities to be removed. A gradient of solvents, typically a non-polar solvent like hexanes mixed with a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is often used to achieve effective separation.

Researchers have documented various solvent systems for the purification of different analogs, demonstrating the versatility of this technique.

Table 3: Column Chromatography Conditions for Purifying Functionalized Analogs

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 2-(Methoxymethoxy)-6-(4-nitrophenyl)naphthalene | Silica Gel | 3:1 Hexanes/Ethyl Acetate | umich.edu |

| 2,7-Di(methoxymethoxy)naphthalene-1,8-diselenide | Silica Gel | Dichloromethane/Hexanes (3:1 to 5:1) | nih.gov |

| 5-[2-(Methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene Analog | Silica Gel | 5% Methylene (B1212753) Chloride in Hexanes | wvu.edu |

| 2-Methoxy-3-methylnaphthalene-1,4-diyl diacetate | Silica Gel | 3:1 Hexanes/Ethyl Acetate | clockss.org |

Recrystallization is a powerful purification technique for crystalline solid compounds. pbworks.com It involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. pbworks.com While specific recrystallization procedures for this compound itself are not extensively detailed, the method is standard for its precursors and related naphthalene compounds. For example, the closely related compound 2-methoxynaphthalene (B124790) is effectively purified by recrystallization from boiling ethanol. youtube.com Similarly, 6-bromo-2-methoxynaphthalene, a precursor for other derivatives, can be purified by crystallization from isobutanol. google.com

Distillation is suitable for purifying volatile liquids. For naphthalene derivatives with high boiling points, distillation under reduced pressure (vacuum distillation) is necessary to prevent thermal decomposition. For instance, 2-acetyl-6-methoxynaphthalene (B28280) is purified by vacuum distillation, demonstrating the applicability of this technique for thermally stable, high-boiling naphthalene derivatives. orgsyn.org

Reactivity and Chemical Transformations of 2 Methoxymethoxy Naphthalene

Protecting Group Chemistry of the Methoxymethoxy Group

The methoxymethyl (MOM) group serves as a common and effective protecting group for hydroxyl functionalities, including phenols like 2-naphthol (B1666908). total-synthesis.comwikipedia.org It forms a methoxymethyl ether, which is an acetal (B89532). adichemistry.com This acetal structure is stable under a variety of conditions, particularly basic, nucleophilic, and reductive environments, yet can be readily cleaved under acidic conditions, making it a versatile tool in multistep organic synthesis. total-synthesis.comadichemistry.comorganic-chemistry.org

Mechanisms of MOM Protection of Naphthols

The introduction of the MOM group onto a naphthol, such as 2-naphthol, transforms the acidic phenolic hydroxyl group into a less reactive acetal. This protection is crucial to prevent unwanted side reactions during subsequent chemical modifications of the molecule. total-synthesis.com Several methods are employed for this transformation.

One common strategy involves the reaction of the naphthol with an electrophilic methoxymethylating agent in the presence of a base.

Using a Weak Base : A widely used procedure employs chloromethyl methyl ether (MOMCl) as the reagent and a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com In this mechanism, the neutral naphthol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of MOMCl. The subsequent deprotonation of the resulting oxonium ion by DIPEA yields the final MOM-protected naphthol. total-synthesis.com

Using a Strong Base : An alternative approach utilizes a strong base, such as sodium hydride (NaH), to first deprotonate the naphthol. total-synthesis.comadichemistry.com This generates a highly nucleophilic naphthoxide anion, which then readily displaces the chloride ion from MOMCl in a Williamson ether synthesis-type reaction. total-synthesis.com

Another distinct mechanism involves an acid-catalyzed acetal exchange reaction. This method uses dimethoxymethane (B151124), also known as methylal, in the presence of an acid catalyst like phosphorus pentoxide (P₂O₅) or a strong protic acid like trifluoromethanesulfonic acid (TfOH). total-synthesis.comadichemistry.com

| Protection Method | Reagents | Typical Conditions |

| Weak Base-Mediated | Chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF), 0 °C to room temperature wikipedia.orgadichemistry.comnih.gov |

| Strong Base-Mediated | Chloromethyl methyl ether (MOMCl), Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) total-synthesis.comadichemistry.com |

| Acid-Catalyzed | Dimethoxymethane (Methylal), Phosphorus Pentoxide (P₂O₅) or Trifluoromethanesulfonic acid (TfOH) | Chloroform (CHCl₃) or Dichloromethane (DCM) adichemistry.com |

Diverse Deprotection Strategies for Regenerating Hydroxyl Functionality

The removal of the MOM group to regenerate the free hydroxyl functionality is a critical step in a synthetic sequence. The stability of the MOM ether is pH-dependent, making acidic hydrolysis the most common deprotection strategy. adichemistry.com

Acidic Cleavage : The MOM group is readily cleaved by treatment with a range of Brønsted or Lewis acids. wikipedia.org The mechanism involves protonation of one of the acetal's oxygen atoms, which activates the C-O bond towards cleavage, leading to the formation of the free naphthol and byproducts like formaldehyde (B43269) and methanol (B129727). total-synthesis.com A simple and effective method is boiling the MOM ether in methanol with a catalytic amount of a strong acid like hydrochloric acid (HCl). adichemistry.com

Mild, Non-Acidic Cleavage : For substrates containing other acid-sensitive functional groups, alternative deprotection methods are necessary. A notable mild and chemoselective method for cleaving aromatic MOM ethers, including naphthyl derivatives, uses trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl in an acetonitrile (B52724) solvent. nih.gov This non-acidic condition allows for the selective deprotection of the MOM group while leaving other acid-labile groups, such as a triphenylmethyl (Tr) ether, intact. nih.gov

| Deprotection Strategy | Reagents | Typical Conditions | Reference |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) in Methanol (MeOH) | Reflux | adichemistry.com |

| Lewis Acid Cleavage | Zinc Bromide (ZnBr₂), Ferric Chloride (FeCl₃) | Various organic solvents | youtube.com |

| Mild, Non-Acidic | Trimethylsilyl triflate (TMSOTf), 2,2′-Bipyridyl | Acetonitrile (CH₃CN), 0 °C to room temperature | nih.gov |

Chemical Modifications and Functionalization of the Naphthalene (B1677914) Core

With the hydroxyl group protected, the naphthalene scaffold of 2-(methoxymethoxy)naphthalene is available for further chemical transformations. The aromatic nature of the naphthalene ring system makes it susceptible to electrophilic substitution reactions. wordpress.com The alkoxymethoxy group at the C2 position is an activating, ortho-, para-directing group. In the naphthalene system, electrophilic attack generally favors the α-position (C1) over the β-position (C2) due to the greater resonance stabilization of the resulting carbocation intermediate. wordpress.comyoutube.com Therefore, for 2-substituted naphthalene, electrophiles are strongly directed to the C1 position.

Electrophilic Halogenation Reactions at the Naphthalene Ring

Halogenation of the naphthalene core is a key functionalization reaction. Naphthalene itself reacts readily with bromine in a suitable solvent to yield primarily 1-bromonaphthalene. docbrown.info Given the activating nature of the 2-(methoxymethoxy) group, the halogenation of this compound is expected to proceed readily and with high regioselectivity for the 1-position.

Environmentally benign methods have also been developed for the halogenation of naphthols, which can be adapted for their protected analogues. One such "green" protocol involves the in-situ generation of the electrophilic halogen species from alkali metal halides and hydrogen peroxide in an aqueous micellar medium, facilitated by cationic surfactants like cetyltrimethylammonium bromide (CTAB). scirp.org

| Halogenation Reaction | Reagents | Expected Major Product |

| Bromination | Bromine (Br₂) in Tetrachloromethane (CCl₄) | 1-Bromo-2-(methoxymethoxy)naphthalene docbrown.info |

| "Green" Halogenation | Hydrogen Peroxide (H₂O₂), Alkali Metal Halide (e.g., KBr), CTAB | 1-Halo-2-(methoxymethoxy)naphthalene scirp.org |

Alkylation and Arylation Reactions of the Naphthalene Scaffold

Introducing carbon-based substituents onto the naphthalene ring can be achieved through various alkylation and arylation methods.

Alkylation : Friedel-Crafts alkylation and acylation are classic methods for C-C bond formation on aromatic rings. The acylation of the related 2-methoxynaphthalene (B124790) has been studied, showing that under certain conditions with solid acid catalysts, substitution can occur on the adjacent ring at the 6-position, which is electronically favored. ncl.res.inresearchgate.net However, for Friedel-Crafts reactions on naphthalene, the regioselectivity can be highly dependent on the specific reagents and reaction conditions, such as the choice of solvent. wordpress.com Alkylation of naphthalene with long-chain alkylating agents has also been achieved using zeolite catalysts. google.com

Arylation : Modern cross-coupling techniques allow for the direct arylation of C-H bonds. A highly selective method for the direct C-H arylation of naphthalene has been developed using aryliodonium salts with palladium on carbon (Pd/C) as the catalyst. semanticscholar.orgnih.gov This reaction requires no additional ligands and shows excellent selectivity for the α-position (C1), providing a practical route to 1-arylnaphthalenes. semanticscholar.org

| Reaction Type | Reagents & Catalyst | Position of Functionalization |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Can be solvent-dependent (α or β) wordpress.com |

| Direct C-H Arylation | Aryliodonium salt, Palladium on Carbon (Pd/C) | Predominantly α-position (C1) semanticscholar.orgnih.gov |

Selective Oxidation and Reduction Pathways

The modification of the oxidation state of the naphthalene core offers another avenue for functionalization.

Oxidation : The naphthalene ring system is relatively stable to oxidation. However, under forcing conditions with strong oxidizing agents like acidic potassium permanganate, the ring can be cleaved to yield phthalic acid. wordpress.com The oxidation of substituted naphthalenes can be more controlled. For instance, the aerobic oxidation of alkyl-substituted 2-methoxynaphthalenes can selectively oxidize the alkyl side chain. researchgate.net Furthermore, enzymatic oxidation using naphthalene dioxygenase has been shown to monooxygenate benzylic methyl groups on the naphthalene ring. nih.gov

Reduction : The aromatic rings of naphthalene can be reduced through catalytic hydrogenation. Depending on the conditions and catalyst used, the reduction can yield 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin) or, upon complete saturation, decahydronaphthalene (B1670005) (Decalin). researchgate.net In the context of anaerobic biodegradation, naphthalene is known to undergo a series of reduction steps after initial carboxylation. nih.govnih.gov This indicates that the naphthalene core can be selectively reduced, and it is plausible that this could be achieved chemically in the presence of a MOM protecting group, which is generally stable to catalytic hydrogenation conditions.

| Transformation | Reagents/Conditions | Product Type |

| Oxidation | Acidic Potassium Permanganate (KMnO₄) | Ring cleavage product (Phthalic acid) wordpress.com |

| Reduction | H₂, Catalyst (e.g., Pd, Pt, Ni) | Partially or fully saturated ring (Tetralin, Decalin) researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

The naphthalene core of this compound can be functionalized through powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. The methoxymethoxy protecting group is generally stable under the conditions required for these transformations, allowing for selective bond formation at other positions on the naphthalene ring.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide or triflate. While direct examples involving this compound are not extensively documented in readily available literature, the successful application of this methodology to structurally similar naphthalene derivatives suggests its feasibility. For instance, the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been achieved with high enantioselectivities using a helically chiral polymer ligand, PQXphos nih.gov. This indicates that the naphthalene core is amenable to such coupling reactions. The synthesis of binaphthyl derivatives from 2,2'-dibromo-1,1'-binaphthalene and phenylboronic acid derivatives also highlights the utility of the Suzuki reaction in building complex structures from naphthalene precursors acs.org. For a hypothetical Suzuki-Miyaura coupling of a borylated this compound derivative, typical reaction conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like toluene/ethanol/water or dioxane.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of arylalkynes. The coupling of aryl halides with terminal alkynes is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base organic-chemistry.orgresearchgate.net. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts organic-chemistry.org. While specific examples with this compound derivatives are not prominently reported, the general reactivity of aryl halides on the naphthalene ring system in Sonogashira couplings is well-established dntb.gov.ua.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium wikipedia.orgorganic-chemistry.org. Organostannanes are stable to air and moisture, making them convenient reagents wikipedia.org. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps wikipedia.org. The versatility of the Stille reaction has been demonstrated in the synthesis of complex natural products wikipedia.org. Although direct application on this compound is not widely documented, the principles of the Stille coupling are applicable to functionalized naphthalene systems.

| Reaction | Naphthalene Substrate | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-2-(methoxymethoxy)naphthalene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 1-Aryl-2-(methoxymethoxy)naphthalene |

| Sonogashira | 1-Iodo-2-(methoxymethoxy)naphthalene | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-Alkynyl-2-(methoxymethoxy)naphthalene |

| Stille | 1-Bromo-2-(methoxymethoxy)naphthalene | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | - | Toluene | 1-Aryl-2-(methoxymethoxy)naphthalene |

Intramolecular and Intermolecular Chemical Interactions of the Methoxymethoxy Group

Coordination Chemistry and Chelation Tendencies

The ether oxygen atoms of the methoxymethoxy group possess lone pairs of electrons that can coordinate to metal centers. While strong chelation involving the MOM group is not as common as with other directing groups, the potential for weak coordination exists and can influence the outcome of metal-catalyzed reactions.

In the context of palladium-catalyzed reactions, the coordination of an oxygen-containing functional group to the palladium center can play a role in directing the regioselectivity of C-H activation or other transformations. While there is no direct evidence of strong chelation by the MOM group in this compound to direct cross-coupling reactions, the electronic influence of this group on the naphthalene ring system is an important factor.

The potential for the ether oxygen to act as a Lewis base allows for interactions with various metal salts. This can be relevant in the context of catalyst-substrate interactions, potentially influencing the catalytic cycle.

Role of Ether Oxygen in Conformational Preferences

The methoxymethoxy group introduces additional degrees of rotational freedom to the this compound molecule. The orientation of the MOM group relative to the naphthalene ring is influenced by a combination of steric and electronic factors. The lone pairs on the ether oxygen atoms can engage in stabilizing hyperconjugative interactions with adjacent sigma bonds.

Computational studies and experimental data from related systems suggest that the conformation of methoxy (B1213986) groups on aromatic rings is a balance between minimizing steric hindrance and maximizing favorable electronic interactions. For instance, in 2,2'-bis(methoxymethoxy)-3-methyl-1,1'-binaphthyl, the dihedral angle between the two naphthyl rings is 70.74 (3)°, a conformation influenced by the steric bulk of the substituents, including the MOM groups nih.gov.

The rotation around the C(naphthyl)-O and O-CH₂ bonds of the methoxymethoxy group will have specific energetic preferences. The most stable conformers would likely position the methyl group away from the naphthalene ring to minimize steric repulsion, while orienting the oxygen lone pairs to allow for favorable electronic interactions with the aromatic system. These conformational preferences can, in turn, affect the molecule's crystal packing and its interactions with other molecules in solution.

Spectroscopic Characterization and Structural Elucidation of 2 Methoxymethoxy Naphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(Methoxymethoxy)naphthalene, one would expect to see distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the methoxymethyl group (-O-CH₂-O-), and the methyl protons of the methoxy (B1213986) group (-O-CH₃). The chemical shifts of the aromatic protons would be in the downfield region (typically 7-8 ppm), with their splitting patterns revealing their coupling with adjacent protons. The methylene protons would likely appear as a singlet around 5.0-5.5 ppm, and the methyl protons as a singlet around 3.0-3.5 ppm.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene H | 7.0 - 8.0 | Multiplet |

| -O-CH₂-O- | 5.0 - 5.5 | Singlet |

| -O-CH₃ | 3.0 - 3.5 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, one would expect to see signals for the ten carbon atoms of the naphthalene ring, the methylene carbon of the methoxymethyl group, and the methyl carbon of the methoxy group. The aromatic carbons would appear in the downfield region (around 100-160 ppm), while the aliphatic carbons would be in the upfield region (around 50-100 ppm).

For the related compound, 2-methoxynaphthalene (B124790), the reported ¹³C NMR spectrum shows signals for the naphthalene carbons and the methoxy carbon. chemicalbook.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Naphthalene C | 100 - 140 |

| Naphthalene C-O | 150 - 160 |

| -O-CH₂-O- | 90 - 100 |

| -O-CH₃ | 55 - 65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as the connection between the methoxymethyl group and the naphthalene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

C=C stretching (aromatic): Around 1500-1600 cm⁻¹

C-O stretching (ether): Strong absorptions in the 1000-1300 cm⁻¹ region. The acetal (B89532) linkage (-O-CH₂-O-) would likely show prominent bands in this region.

The IR spectrum of the similar compound 2-methoxynaphthalene shows characteristic aromatic C-H stretching at 3050-3100 cm⁻¹, aromatic C=C stretching at 1600-1650 cm⁻¹, and C-O stretching at 1250-1300 cm⁻¹. ijpsjournal.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₂O₂, giving it a molecular weight of 188.22 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the cleavage of the methoxymethyl group, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₂O₂), the calculated exact mass is 188.08373. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound. While specific HRMS data for this compound is not available, HRMS is a standard technique used in the characterization of novel organic compounds. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique used to determine the molecular weight and formula of polar molecules. For naphthalene derivatives, ESI-MS provides crucial information for structural elucidation, often by detecting the protonated molecule [M+H]⁺ or other adducts. researchgate.netmdpi.com This soft ionization method keeps the molecule intact, which is essential for accurate molecular weight determination. uliege.be

In the analysis of novel naphthalene derivatives isolated from natural sources, high-resolution ESI-MS (HR-ESI-MS) is instrumental in establishing the molecular formula with high accuracy. mdpi.com For instance, in the study of a naphthalene derivative, an experimental m/z value is compared against a calculated value to confirm the elemental composition. A liquid chromatography (LC) system is often coupled with ESI-MS/MS to separate complex mixtures of naphthalene derivatives before detection, allowing for the quantification of individual compounds even at very low concentrations (0.1 to 100 µg/L). researchgate.net

The process involves spraying a solution of the analyte into a strong electric field, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer. uliege.be For compounds like this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule, allowing for the confirmation of its molecular weight.

Table 1: Illustrative HR-ESI-MS Data for a Hypothetical Naphthalene Derivative

| Property | Value |

| Ion Formula | C₁₂H₁₂O₂ |

| Ion Type | [M+H]⁺ |

| Experimental m/z | 189.0910 |

| Calculated m/z | 189.0916 |

| Mass Error (ppm) | -3.17 |

This interactive table provides an example of the data obtained from an HR-ESI-MS experiment for a naphthalene derivative, demonstrating the high accuracy of the technique in confirming molecular formulas.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

Elucidation of Molecular Conformation and Packing

The naphthalene core is an aromatic, planar system. pharmaguideline.com X-ray diffraction studies on naphthalene derivatives reveal how substituents influence the molecular conformation and how the molecules arrange themselves in a crystal lattice. For example, in some substituted naphthalenes, the substituents may lie slightly out of the plane of the naphthalene rings. tandfonline.com

The way molecules pack in the crystal is determined by various intermolecular forces. mdpi.com The crystal packing of flat naphthalene diimine derivatives, for instance, is often governed by π-π stacking interactions. mdpi.com Understanding the crystal packing is crucial as it influences the material's physical properties. The study of perfluorohalogenated naphthalenes has shown unique π-hole stacking interactions that are not typically observed in other aromatic systems. rsc.org

Analysis of Intermolecular Interactions in Crystalline States

Intermolecular interactions are the forces that hold molecules together in a crystal. In naphthalene derivatives, these interactions can include van der Waals forces, π-π stacking, and, if appropriate functional groups are present, hydrogen bonds. tandfonline.comnsf.gov For example, in the crystal structure of 1-acetyl-naphthalen-1-ol, hydrogen bonding and C-H···π interactions are observed. tandfonline.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. tandfonline.com This analysis helps to identify the types and relative significance of different interactions. For instance, the analysis of various naphthalene derivatives shows significant contributions from H···C/C···H contacts, which are indicative of C-H···π interactions. tandfonline.com The thermodynamic properties and stability of the crystalline solid are directly related to the nature and strength of these intermolecular forces. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound and its derivatives. The choice of method depends on the volatility and polarity of the compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of naphthalene derivatives. rdd.edu.iqnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common method for separating these compounds. oup.comnih.gov

For analytical purposes, HPLC coupled with a UV or fluorescence detector allows for the sensitive detection and quantification of naphthalene and its derivatives, such as 1-naphthol (B170400) and 2-naphthol (B1666908), in various matrices. nih.govchemicke-listy.czresearchgate.net The separation is optimized by adjusting the mobile phase composition, typically a gradient of acetonitrile (B52724) and water or a phosphate (B84403) buffer. rdd.edu.iqchemicke-listy.cz The retention time of each compound is a characteristic feature under specific chromatographic conditions.

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify specific compounds. nih.gov Fractions are collected as they elute from the column, allowing for the recovery of pure substances for further characterization.

Table 2: Example HPLC Retention Times for Naphthalene and Related Compounds

| Compound | Retention Time (min) |

| 2-Naphthol | 5.8 |

| 1-Naphthol | 6.5 |

| Naphthalene | 10.2 |

| 1-Naphthaleneacetic acid | 4.2 |

This interactive table illustrates typical retention times for several naphthalene derivatives under specific reversed-phase HPLC conditions, showing how structural differences lead to effective separation. chemicke-listy.czwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For volatile and thermally stable naphthalene derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. thermofisher.comasianpubs.org In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

The resulting mass spectrum is a fingerprint for each compound, allowing for its definitive identification by comparison with spectral libraries, such as the NIST Mass Spectral Library. nist.govnih.gov GC-MS is highly sensitive and can be used to detect trace amounts of volatile organic compounds. mdpi.com The technique is widely applied in environmental analysis to monitor for the presence of polycyclic aromatic hydrocarbons like naphthalene. thermofisher.com For a compound like this compound, any volatile impurities or related volatile derivatives could be identified and quantified using this powerful method. semanticscholar.org

Advanced Applications of 2 Methoxymethoxy Naphthalene in Synthetic Organic Chemistry and Materials Science

Intermediate in the Synthesis of Chiral Ligands and Catalysts

The strategic importance of 2-(Methoxymethoxy)naphthalene is particularly evident in its role as a precursor to one of the most powerful classes of chiral ligands: 1,1′-bi-2-naphthol (BINOL) derivatives. The development of modified BINOLs is central to the progress of asymmetric synthesis acs.orgnih.gov.

Precursor to Enantiomerically Pure Binaphthol (BINOL) Derivatives

Enantiomerically pure BINOL is a cornerstone of asymmetric catalysis, prized for its C₂-symmetric, axially chiral structure nih.gov. While BINOL itself is typically synthesized via the oxidative coupling of 2-naphthol (B1666908), the creation of more sophisticated, sterically demanding, or electronically tuned BINOL derivatives often requires a multi-step approach where this compound is a critical starting material.

The methoxymethyl (MOM) group serves as an effective protecting group for the hydroxyl function of 2-naphthol. This protection is crucial for performing reactions that are incompatible with free hydroxyl groups, most notably directed ortho-lithiation acs.orgnih.gov. By treating the MOM-protected BINOL with an organolithium reagent, chemists can selectively deprotonate the positions adjacent to the oxygen bridge (the 3 and 3′ positions). The resulting lithiated species can then react with a wide range of electrophiles to install new functional groups. This two-step protocol is a preferred method for creating 3,3′-disubstituted BINOLs, which have dramatically tuned steric and electronic properties compared to the parent molecule acs.orgumich.edu. Once the desired functionalization is achieved, the MOM group is readily cleaved to reveal the free BINOL derivative, which can then be used as a chiral ligand or catalyst.

Contributions to Asymmetric Catalysis Methodologies

The BINOL derivatives synthesized using the MOM-protection strategy have made significant contributions to a vast array of asymmetric catalysis methodologies nih.gov. By modifying the 3,3′-positions, the steric and electronic environment of the BINOL ligand can be fine-tuned to achieve higher yields and enantioselectivities in chemical transformations umich.edu. These customized ligands are used in combination with various metals to form highly effective chiral catalysts.

Research has demonstrated the efficacy of BINOL-metal complexes in numerous reactions. For instance, copper- and iron-based catalysts featuring substituted BINOL ligands have been successfully employed in the asymmetric oxidative coupling of 2-naphthols, achieving excellent yields and high enantiomeric excess (ee) mdpi.com. The ability to create sterically hindered BINOL derivatives through strategies like central-to-axial chirality induction further expands their application, enabling the synthesis of complex chiral molecules that were previously difficult to access [].

| Catalytic System | Reaction Type | Key Features | Achieved Selectivity (ee) |

|---|---|---|---|

| Chiral Fe(II)-diphosphine oxide complex | Enantioselective aerobic coupling of 2-naphthols | Provides access to C1-symmetric BINOL derivatives in high yields. | 60-85% ee mdpi.com |

| Copper(II)/BQCN ligand | Asymmetric oxidative homo-coupling of 2-naphthols | Leads to (S)-BINOL derivatives with excellent yields. | Up to 81% ee [] |

| (Aqua)ruthenium(salen) complex | Enantioselective aerobic coupling of 2-naphthols | Effective for producing (R)-BINOL derivatives. | Up to 94% ee [] |

| Copper(I)/Substituted BINOL ligand | Asymmetric oxidative coupling of 2-naphthols | Used for the synthesis of 6,6'-disubstituted (R)-BINOLs. | Up to 96% ee mdpi.com |

Building Block in Complex Molecule Synthesis

While the naphthalene (B1677914) core is integral to many natural products, the specific use of this compound as a starting material in these complex syntheses is selectively applied based on the required synthetic strategy.

Incorporation into Natural Product Synthetic Routes (e.g., Landomycinone and Analogs)

Landomycinone is the aglycone core of the landomycin family of angucycline antibiotics, which feature a tetracyclic framework rsc.orgresearchgate.net. Total synthesis strategies for landomycinone and its analogs are complex, often involving the careful construction of the polycyclic ring system from simpler precursors rsc.orgnih.gov. While the naphthalene moiety is a key structural component, the documented synthetic routes for landomycinone typically employ other strategies and building blocks for the assembly of the core structure rsc.orgumich.edu. The direct incorporation of this compound as a primary building block is not a prominently featured strategy in the existing literature for this specific class of natural products.

Construction of Polyketide-Derived Scaffolds

Polyketides are a large and diverse class of natural products characterized by their biosynthesis from acetate (B1210297) and propionate units nih.gov. Many polyketides, particularly aromatic polyketides, feature complex scaffolds that may include naphthalene or related ring systems. The laboratory synthesis of these molecules is a significant challenge in organic chemistry nih.gov. While functionalized naphthalenes are used to construct portions of these complex molecules, the specific role of this compound as a foundational building block for constructing entire polyketide-derived scaffolds is not widely documented. Synthetic efforts often focus on biomimetic approaches or the assembly of the carbon skeleton through other convergent strategies.

Development of Functional Naphthalene-Based Systems

The naphthalene unit is a valuable component in materials science due to its rigid, planar, and aromatic structure, which facilitates strong π-π stacking and efficient charge transport nih.gov. This compound provides a chemically accessible entry point for creating a wide range of functionalized naphthalene derivatives for advanced materials. By using the MOM-protected hydroxyl group as a synthetic handle, chemists can introduce other functionalities to the naphthalene core, thereby tuning its optical and electronic properties.

This "building-blocks approach" has led to the synthesis of novel naphthalene derivatives for applications in organic electronics nih.gov. For instance, naphthalene-based compounds have been designed and synthesized for use as semiconductor materials in organic field-effect transistors (OFETs). These materials exhibit high stability and can be tailored to achieve significant charge carrier mobilities nih.gov. Furthermore, by introducing electron-donating and electron-accepting groups at different positions on the naphthalene ring, push-pull dyes with interesting optical properties, such as solvatochromism, have been developed for potential use in molecular sensing and imaging applications. The versatility of the naphthalene scaffold, made accessible through precursors like this compound, continues to drive the development of new high-performance organic materials.

Synthesis of Molecular Recognition Receptors and Sensors

The compound this compound serves as a valuable precursor in the multi-step synthesis of sophisticated molecular recognition receptors and sensors. Its primary role is to provide a protected 2-naphthol moiety, which, after deprotection, can be incorporated into larger macrocyclic structures designed for selective guest binding. The naphthalene unit itself is an attractive component for such receptors due to its rigid, planar structure and electron-rich aromatic system, which can engage in π-π stacking and cation-π interactions with guest molecules.

One significant class of molecular recognition receptors synthesized using naphthalene-based building blocks is the calixarenes. Calixarenes are macrocyclic compounds made up of phenolic units linked by methylene (B1212753) bridges. By replacing or augmenting the standard phenol units with naphthalene moieties, researchers can create "calix[n]naphthalenes" or hybrid calixarenes with enlarged, deeper cavities and unique electronic properties. rsc.orgresearchgate.netnih.govmdpi.com These modified calixarenes exhibit enhanced binding affinities and selectivities for a variety of guest species, including ions and neutral organic molecules.

For instance, the acid-catalyzed condensation of a dimethoxynaphthalene derivative with formaldehyde (B43269) has been shown to produce novel calix naphthalenes. rsc.orgresearchgate.net While this specific example does not start from this compound, it illustrates the principle of incorporating naphthalene units into calixarene scaffolds. In a synthetic strategy involving this compound, the methoxymethyl (MOM) group would act as a protecting group for the hydroxyl function of 2-naphthol. This protection allows for selective chemical modifications at other positions of the naphthalene ring before the crucial cyclization step. Subsequent removal of the MOM group would then yield the free hydroxyl groups, which are essential for the binding properties of the final calixarene.

The table below summarizes key aspects of naphthalene-containing calixarenes relevant to molecular recognition.

| Receptor Type | Synthetic Precursor Example | Key Structural Feature | Guest Binding Interactions |

| Calix naphthalene | 1,6-Dimethoxynaphthalene | Enlarged, electron-rich cavity | Cation-π interactions, π-π stacking |

| Hybrid Calix[n]arene | 1,6-Dimethoxynaphthalene and 1,3-dimethoxybenzene | Asymmetric cavity with varied electronic properties | Selective binding of organic cations |

| Calix scialert.netnaphth scialert.netarene | Phenol and naphthalene derivatives | Hybrid phenol-naphthalene macrocycle | Complexation of alkali metal cations |

The development of these naphthalene-based receptors is a testament to the versatility of precursors like this compound in constructing complex, functional molecular architectures for sensing and recognition applications.

Contributions to Materials Science (e.g., Polymers, Dyes, Pigments)

In the realm of materials science, this compound is a key intermediate for introducing the 2-naphthol functionality into polymers, dyes, and pigments. The temporary protection of the reactive hydroxyl group allows for greater control during polymerization and dye synthesis, preventing unwanted side reactions.

Polymers:

Naphthalene-containing polymers are of significant interest due to their high thermal stability, chemical resistance, and unique optical and electronic properties. The incorporation of the bulky, rigid naphthalene unit into a polymer backbone can enhance its glass transition temperature and mechanical strength.

A notable application is the synthesis of hypercrosslinked poly(2-naphthol) networks. In one approach, a monomer such as 1,6-bis(methoxymethyl)naphthalen-2-ol is used. researchgate.net This demonstrates the utility of the methoxymethyl group as a reactive handle for polymerization. The polymerization proceeds via a Friedel-Crafts-type reaction, where the methoxymethyl groups react to form methylene bridges between the naphthalene units, creating a porous, three-dimensional network. researchgate.netnih.govbeilstein-journals.org Such porous polymers have applications in gas adsorption and as supports for catalysts. nih.govbeilstein-journals.org

The general scheme for the synthesis of naphthalene-based polymers from protected precursors allows for the creation of materials with tailored properties, as detailed in the table below.

| Polymer Type | Monomer/Precursor Example | Polymerization Method | Key Properties | Potential Applications |

| Hypercrosslinked Poly(2-naphthol) | 1,6-bis(methoxymethyl)naphthalen-2-ol | Friedel-Crafts alkylation | High surface area, porosity, thermal stability | Gas storage, catalysis, separation |

| Naphthalene-based polymers | Naphthalene and formaldehyde dimethyl acetal (B89532) | Friedel-Crafts crosslinking | High thermal stability, catalytic activity support | Supports for palladium catalysts in cross-coupling reactions |

| Methylene-alternating copolymers | Monoformylated naphthalene-fused propellanes | Acid-mediated condensation | Good solubility, CO2 adsorption | Gas separation membranes, functional soft materials |

Dyes and Pigments:

The 2-naphthol scaffold is a cornerstone in the synthesis of a vast array of azo dyes. researchgate.neticrc.ac.iricrc.ac.ir These dyes are produced through the coupling of a diazonium salt with an activated aromatic compound, in this case, 2-naphthol. The use of this compound allows for the synthesis of specific dye structures by enabling modifications to the naphthalene ring before the final coupling step. After the desired modifications, the methoxymethyl group is removed to liberate the hydroxyl group, which is necessary to activate the ring for the azo coupling reaction.

The resulting naphthalene-based azo dyes exhibit a wide range of colors and are known for their good fastness properties when applied to synthetic fibers like polyester. icrc.ac.iricrc.ac.ir The specific shade and properties of the dye can be fine-tuned by changing the substituents on both the diazonium salt and the naphthalene precursor.

| Dye Class | Coupling Component Precursor | Diazonium Salt Source (Example) | Resulting Dye Characteristics |

| Monoazo Dyes | 2-Naphthol (from this compound) | Diazotized 2-methoxy-5-nitroaniline | Yellow to orange shades, suitable for polyester fibers |

| Naphthalene-based Azo Dyes | 2-Naphthol | Various substituted anilines | Wide color gamut, good light and wash fastness |

The strategic use of protecting groups, exemplified by this compound, is thus crucial in advancing the synthesis of high-performance materials in both polymer and dye chemistry.

Computational and Theoretical Investigations of 2 Methoxymethoxy Naphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-(methoxymethoxy)naphthalene. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the distribution of electrons within the molecule, which in turn governs its chemical properties. samipubco.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For naphthalene (B1677914) derivatives, the electronic structure is influenced by the nature and position of substituents. researchgate.netrsc.org The introduction of the methoxymethoxy group at the 2-position is expected to modulate the electron density of the naphthalene ring system.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

Note: These values are illustrative and based on typical results for similar aromatic ethers.

Conformational Analysis and Energy Landscapes

The flexibility of the methoxymethoxy substituent allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. The orientation of the methoxymethoxy group relative to the naphthalene plane is of particular interest.

Computational methods can be used to map the potential energy surface by systematically rotating the rotatable bonds. The key dihedral angles to consider are those around the C-O and O-C-O bonds of the substituent. The relative energies of different conformers are determined by a combination of steric hindrance and electronic effects. It is expected that conformers that minimize steric clash between the substituent and the hydrogen atom on the adjacent carbon of the naphthalene ring will be more stable. nih.govrsc.org

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (C1-C2-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0.0 |

| Syn-periplanar | ~0° | 2.5 |

Note: The energy values are hypothetical and represent a plausible energy landscape for this type of molecule.

Prediction and Characterization of Intermolecular Interactions

The way this compound interacts with itself and with other molecules is crucial for understanding its physical properties, such as its state in condensed phases. The primary intermolecular interactions for this compound are expected to be hydrogen bonding and pi-pi stacking.

While this compound does not have a hydrogen bond donor, the ether oxygen atoms can act as hydrogen bond acceptors. This allows for the formation of weak C-H···O hydrogen bonds with other molecules, including other this compound molecules. nih.govresearchgate.net

The planar naphthalene ring system is capable of engaging in pi-pi stacking interactions. nih.govnih.gov These non-covalent interactions, where the aromatic rings of two molecules align in a parallel or offset fashion, are significant in the solid-state packing and can also influence behavior in solution. Computational studies can predict the preferred geometries and energies of these interactions.

Table 3: Predicted Intermolecular Interactions for this compound (Illustrative)

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

|---|---|---|

| Pi-Pi Stacking | Naphthalene rings | -2.0 to -5.0 |

Note: The interaction energies are estimates based on typical values for these types of non-covalent interactions.

Reaction Mechanism Studies and Transition State Analysis

Theoretical models can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. rsc.orgrsc.org

For an aromatic compound like this compound, electrophilic aromatic substitution is a common reaction class. The methoxymethoxy group is an activating group, meaning it will direct incoming electrophiles to specific positions on the naphthalene ring and increase the rate of reaction compared to unsubstituted naphthalene. Theoretical calculations can predict the most likely sites of substitution by analyzing the charge distribution and the stability of the intermediate carbocations (sigma complexes). researchgate.net

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are critical for predicting reaction rates. researchgate.net

Table 4: Calculated Activation Energies for Electrophilic Bromination of this compound (Illustrative)

| Position of Substitution | Activation Energy (kcal/mol) |

|---|---|

| C1 | 12 |

| C3 | 15 |

Note: These are hypothetical values intended to illustrate the expected regioselectivity based on the activating nature of the substituent.

Structure-Reactivity Relationships Derived from Theoretical Models

By combining the insights from electronic structure analysis, conformational studies, and reaction mechanism investigations, a comprehensive understanding of the structure-reactivity relationships for this compound can be developed. nih.govnih.gov

The electronic properties, such as the energies and distributions of the HOMO and LUMO, can be correlated with the molecule's susceptibility to attack by electrophiles or nucleophiles. For instance, the regions of highest HOMO density are likely to be the sites of electrophilic attack.

The conformational preferences of the methoxymethoxy group can influence the accessibility of different reactive sites on the naphthalene ring. Steric hindrance from the substituent can play a significant role in determining the regioselectivity of reactions. Theoretical models provide a powerful tool for disentangling these electronic and steric effects to predict the chemical behavior of this compound.

Q & A

Q. Basic Research Focus

Q. Advanced Methodological Insight

- LC-HRMS Metabolite Profiling : Employ Q-TOF systems (e.g., Agilent 6545) with C18 columns and 0.1% formic acid in acetonitrile/water gradients. Key metabolites include hydroxylated and demethoxylated derivatives .

- Kinetic Analysis : Calculate Michaelis-Menten parameters (Km, Vmax) using nonlinear regression (e.g., GraphPad Prism) .

What strategies mitigate stability issues during storage of this compound in laboratory settings?

Q. Basic Research Focus

- Storage Conditions : Protect from light in amber glass vials at –20°C under inert gas (argon) to prevent oxidation .

- Compatibility : Avoid contact with strong oxidizers (e.g., HNO₃) or moisture-sensitive materials .

Q. Advanced Methodological Insight

- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC-PDA (λ = 254 nm) and quantify impurities (<0.1% w/w) .

- Degradation Pathway Mapping : Use LC-MSⁿ to identify breakdown products (e.g., naphthoquinones via radical intermediates) .

How should researchers validate computational models predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

- QSAR Validation : Train models on datasets (e.g., PubChem, NIST) using leave-one-out cross-validation (R² > 0.85) .

- Experimental Benchmarking : Compare predicted logP (≈2.8) with shake-flask method (octanol/water partition) .

- Sensitivity Analysis : Vary input parameters (e.g., partial charges) to assess model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.